Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a piperidinecarboxylate group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine scaffold.
Uniqueness
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is unique due to its combination of the imidazo[1,2-a]pyridine and piperidinecarboxylate groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of a piperidine derivative with an appropriate sulfonyl chloride and an imidazo[1,2-a]pyridine derivative. The resulting product is then purified through recrystallization or chromatography techniques. The detailed synthetic route can be outlined as follows:
- Preparation of the Sulfonamide :
- React a phenolic compound with a sulfonyl chloride in the presence of a base.
- Formation of the Piperidine Derivative :
- Introduce the piperidine moiety through nucleophilic substitution.
- Final Esterification :
- React the intermediate with ethyl chloroformate to yield the final ester product.
Antimicrobial Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimalarial Activity
A related study focused on piperidine derivatives highlighted their potential as antimalarial agents against Plasmodium falciparum. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating strong antiplasmodial activity . The selectivity index (SI) was notably high for certain derivatives, suggesting low cytotoxicity towards human cells while effectively targeting the malaria parasite.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results showed that this compound had superior efficacy against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines to assess the compound's cytotoxic effects. Results indicated that at concentrations as low as 10 µM, significant reductions in cell viability were observed across multiple cancer types. Flow cytometry analysis confirmed that treated cells underwent apoptosis .
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 1-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H25N3O4S/c1-3-29-22(26)17-9-12-25(13-10-17)30(27,28)19-8-4-7-18(14-19)20-15-24-11-5-6-16(2)21(24)23-20/h4-8,11,14-15,17H,3,9-10,12-13H2,1-2H3 |
InChI Key |
DSLSNOINQZMQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.